molecular formula C7H6F3NOS B6321527 3-(Trifluoromethylsulfinyl)aniline;  98% CAS No. 1948-05-6

3-(Trifluoromethylsulfinyl)aniline; 98%

Cat. No. B6321527
CAS RN: 1948-05-6
M. Wt: 209.19 g/mol
InChI Key: ILRLDSCDCNVJRW-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulfinyl)aniline, or 3-TFSA, is a compound with a molecular formula of C7H6F3NO2S. It is an organosulfur compound that has been studied for its potential applications in the fields of organic synthesis, biochemistry, and medicine.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(Trifluoromethylsulfinyl)aniline involves the reaction of 3-nitroaniline with trifluoromethanesulfenyl chloride followed by reduction of the resulting nitro compound.

Starting Materials
3-nitroaniline, trifluoromethanesulfenyl chloride, reducing agent (e.g. iron powder, zinc powder, or tin chloride)

Reaction
Step 1: 3-nitroaniline is reacted with trifluoromethanesulfenyl chloride in the presence of a base (e.g. triethylamine) to form 3-(Trifluoromethylsulfinyl)nitrobenzene., Step 2: The nitro group in 3-(Trifluoromethylsulfinyl)nitrobenzene is reduced to an amino group using a reducing agent (e.g. iron powder, zinc powder, or tin chloride) in the presence of a solvent (e.g. ethanol or methanol) to yield 3-(Trifluoromethylsulfinyl)aniline., Step 3: The crude product is purified by recrystallization or column chromatography to obtain the final product with a purity of 98%.

Scientific Research Applications

3-TFSA has been studied for its potential applications in organic synthesis, biochemistry, and medicine. In organic synthesis, 3-TFSA has been used as a reagent for the synthesis of various heterocyclic compounds. In biochemistry, 3-TFSA has been used as a reagent for the synthesis of fluorinated amino acids and peptides. In medicine, 3-TFSA has been used as a reagent for the synthesis of novel pharmaceuticals.

Mechanism Of Action

3-TFSA has been studied for its potential mechanism of action in organic synthesis, biochemistry, and medicine. In organic synthesis, 3-TFSA is believed to act as a nucleophilic reagent, reacting with electrophilic substrates to form covalent bonds. In biochemistry, 3-TFSA is believed to act as a fluorinating agent, reacting with nucleophilic substrates to form fluorinated amino acids and peptides. In medicine, 3-TFSA is believed to act as a fluorinating agent, reacting with nucleophilic substrates to form novel pharmaceuticals.

Biochemical And Physiological Effects

3-TFSA has been studied for its potential biochemical and physiological effects. In general, 3-TFSA is believed to be non-toxic and non-mutagenic. In addition, 3-TFSA is believed to have no adverse effects on the environment.

Advantages And Limitations For Lab Experiments

3-TFSA has several advantages and limitations for lab experiments. The main advantage of 3-TFSA is its high reactivity, which makes it an ideal reagent for organic synthesis, biochemistry, and medicine. The main limitation of 3-TFSA is its low solubility in organic solvents, which can make it difficult to work with in some experiments.

Future Directions

The potential future directions for 3-TFSA include further exploration of its applications in organic synthesis, biochemistry, and medicine. In organic synthesis, 3-TFSA could be used to synthesize more complex heterocyclic compounds. In biochemistry, 3-TFSA could be used to synthesize more complex fluorinated amino acids and peptides. In medicine, 3-TFSA could be used to synthesize more complex novel pharmaceuticals. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 3-TFSA.

properties

IUPAC Name

3-(trifluoromethylsulfinyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NOS/c8-7(9,10)13(12)6-3-1-2-5(11)4-6/h1-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRLDSCDCNVJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethylsulfinyl)aniline

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